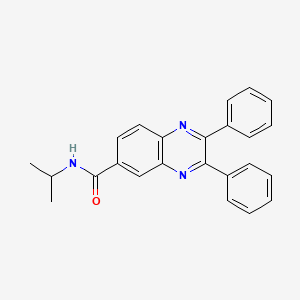
1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide
Overview
Description
1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide, also known as CP-690,550, is a small molecule inhibitor that acts on the Janus kinase (JAK) family of enzymes. JAKs are involved in the signaling pathways of cytokines and growth factors, and their inhibition can have therapeutic effects in a variety of diseases.
Mechanism of Action
1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide inhibits JAK enzymes, which are involved in the signaling pathways of cytokines and growth factors. By blocking these pathways, 1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide can reduce inflammation and other disease-related processes.
Biochemical and Physiological Effects
1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been shown to reduce inflammation and improve symptoms in animal models of rheumatoid arthritis and inflammatory bowel disease. It also has immunosuppressive effects, which may be beneficial in preventing organ transplant rejection.
Advantages and Limitations for Lab Experiments
1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide is a potent inhibitor of JAK enzymes and has been shown to be effective in animal models of disease. However, its use in humans has been limited by its potential side effects, including an increased risk of infections and malignancies.
Future Directions
Future research on 1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide may focus on improving its safety profile and exploring its potential use in other diseases, such as multiple sclerosis and lupus. Other areas of research may include the development of more selective JAK inhibitors and the investigation of combination therapies with other drugs. Additionally, studies may focus on understanding the mechanisms underlying the side effects of JAK inhibitors and developing strategies to mitigate these effects.
Scientific Research Applications
1-(2-chloro-6-fluorophenyl)-N-(2-pyridinylmethyl)methanesulfonamide has been extensively studied for its potential therapeutic applications in a variety of diseases, including rheumatoid arthritis, psoriasis, and inflammatory bowel disease. It has also been investigated for its potential use in preventing organ transplant rejection and treating certain types of cancer.
properties
IUPAC Name |
1-(2-chloro-6-fluorophenyl)-N-(pyridin-2-ylmethyl)methanesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12ClFN2O2S/c14-12-5-3-6-13(15)11(12)9-20(18,19)17-8-10-4-1-2-7-16-10/h1-7,17H,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POZATHBXEUKOQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNS(=O)(=O)CC2=C(C=CC=C2Cl)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12ClFN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-dimethylphenyl)amino]-2-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]acrylonitrile](/img/structure/B4701846.png)
![1-[(2,6-difluorophenyl)sulfonyl]-4-phenylpiperazine](/img/structure/B4701848.png)
![N'-{[1-(2-chloro-6-fluorobenzyl)-1H-indol-3-yl]methylene}-5-propyl-3-thiophenecarbohydrazide](/img/structure/B4701850.png)

![2-({5-[(2,5-dichlorophenoxy)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)-N-(2-methylphenyl)acetamide](/img/structure/B4701856.png)
![1-[(3-chloro-4-ethoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4701860.png)
![N-cyclopentyl-N'-[1-(2,4-dichlorophenyl)ethyl]urea](/img/structure/B4701863.png)
![2-{2-chloro-6-ethoxy-4-[(isopropylamino)methyl]phenoxy}acetamide hydrochloride](/img/structure/B4701874.png)
![5-[(4-tert-butylcyclohexyl)carbonyl]-2,8-dimethyl-2,3,4,4a,5,9b-hexahydro-1H-pyrido[4,3-b]indole](/img/structure/B4701900.png)
![2-(1-(3-methylbutyl)-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2-piperazinyl)ethanol](/img/structure/B4701902.png)
![3,6-dicyclopropyl-N-[4-(difluoromethoxy)phenyl]-1-methyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B4701918.png)
![ethyl N-({[1-(2-fluorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]amino}carbonyl)glycinate](/img/structure/B4701924.png)
![N-(3-fluoro-4-methylphenyl)-N'-[2-(trifluoromethyl)phenyl]thiourea](/img/structure/B4701926.png)
